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Clinical Tolerability Data Summary

The table below summarizes the long-term tolerability data for Milciclib from key clinical studies:

Most Frequent

Trial Phase / . . Dosing Treatment Management
Patient Population . . Adverse Events
Type Regimen Duration & Outcome
(AEs)
Phase 2a Advanced HCC 100 mg 6-month study; Diarrhea, ascites, AEs were
(Monotherapy) (sorafenib- once daily, 4 9 patients nausea, fatigue, manageable;
[1][2] refractory/intolerant), days on/3 continued asthenia, fever, no drug-
n=31 days off per under ataxia, headache, related
4-week compassionate  rash [1] deaths
cycle [1] use (4 patients reported [1]
reached 9-16
months total)
[1]
Phase 1 Refractory solid Milciclib Upto 14 Neutropenia, Combination
(Combination tumors, n=16 (oral, 7 days  months of thrombocytopenia  was well
Therapy) [3] on/7 days disease [3] tolerated;
off) + stabilization [3] toxicities
Gemcitabine were
(Iv, days manageable
1,8,15) in 4- [3]
week cycles

[3]
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Most Frequent

Trial Phase / . . Dosing Treatment Management
Patient Population . . Adverse Events
Type Regimen Duration & Outcome
(AEs)
Phase 2 Thymic Carcinoma 150 mg/day, Median PFS of Nausea, Toxicity
(Monotherapy) (TC)and Thymoma 7 dayson/7 8.2 months[4] asthenia, profile was
[4] (B3-T), n=35 days off in neutropenia favorable [4]
2-week (8.3% severe) [4]
cycles [4]

Experimental Protocols for Assessing Tolerability and
Efficacy

For researchers investigating Milciclib's effects in preclinical models, here are detailed methodologies for key

experiments cited in the search results.

Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8) [5]

This protocol is used to determine the inhibitory concentration (ICso) of Milciclib and assess its cytotoxic effects.

¢ Objective: To evaluate the anti-proliferative and cytotoxic effects of Milciclib on cancer cell lines.
e Materials:

Cell lines (e.g., HCT-116, RKO colorectal cancer cells).

Milciclib stock solution (e.g., 10 mM in DMSO).

96-well cell culture plates.

Cell Counting Kit-8 (CCK-8).

Microplate reader.

o

o

o

o

o

e Procedure:
o Seed cells into 96-well plates at a density of 3,000 cells per well in complete medium and incubate
overnight.
o Treat cells with a range of Milciclib concentrations. Include a negative control (vehicle, e.g., 0.1%
DMSO).
o Incubate for the desired duration (e.g., 72 hours).
o Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
o Measure absorbance at 450 nm using a microplate reader.
o Calculate cell viability and determine the ICso value using non-linear regression analysis.
¢ Key Findings from Literature: The ICso of Milciclib for HCT-116 cells was reported to be 0.275 pyM, and for
RKO cells, 0.403 uM [5].

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://www.sciencedirect.com/topics/medicine-and-dentistry/milciclib
https://pmc.ncbi.nlm.nih.gov/articles/PMC11975868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11975868/
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Protocol 2: Clonogenic Survival Assay [5]

This assay is critical for investigating Milciclib's potential as a radiosensitizer by measuring the long-term

reproductive viability of cells after combined treatment with radiation.

¢ Obijective: To assess the ability of single cells to form colonies after treatment with Milciclib and irradiation.

e Materials:
o Cancer cell lines (parental and radiation-resistant).

o

6-well cell culture plates.
Irradiation source (e.g., X-RAD 225 machine).
Crystal violet stain, 4% paraformaldehyde (PFA).
e Procedure:
o Seed cells at low densities in 6-well plates. The seeding number should be adjusted based on the
radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).
o Pre-treat cells with Milciclib for a set period before irradiation.
o lIrradiate cells at single doses (e.g., 0, 2, 4, 8 Gy).
o Change medium 2 days post-irradiation to fresh drug-free medium.
o Incubate for 10-14 days, allowing colonies to form.
o Fix and stain colonies with 4% PFA and 0.1% crystal violet.
o Count colonies containing >50 cells manually or using software like ImageJ.
o Calculate the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
e Key Findings from Literature: Milciclib combined with irradiation demonstrated a radiosensitizing effect in
radiation-resistant CRC cells, with a Sensitizer Enhancement Ratio (SER) above 1 [5].

o

o

Mechanism of Action and Signaling Pathways

Milciclib is a small molecule, ATP-competitive inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2),
with additional activity against CDK1, CDK4, CDK5, CDK?7, and Tropomyosin receptor kinase A (TRKA) [4] [6].

Its anti-tumor effects are mediated through multiple mechanisms, as illustrated below.
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Frequently Asked Questions (FAQS)

What is the recommended Phase IT dose for Milciclib?

External Stress
(e.g., Irradiation)

¢ As monotherapy: In a Phase 2a trial for HCC, the dose was 100 mg once daily on a schedule of 4 days

on and 3 days off in 4-week cycles [1] [2].
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¢ In combination with gemcitabine: A Phase 1 study established the recommended dose as Milciclib 80
mg/m?/day (orally, 7 days on/7 days off) with Gemcitabine 1000 mg/m?/day (intravenously, on days 1, 8,
and 15) in a 4-week cycle [3].

How does Milciclib help overcome resistance to other therapies? Overexpression of CDKs is associated with
developing resistance to chemotherapy [1] [2]. By inhibiting key CDKs, Milciclib can re-establish cell cycle
control. Furthermore, its ability to impair DNA damage repair (e.g., by inhibiting Rad51) can overcome

radioresistance and enhance the efficacy of radiotherapy and DNA-damaging agents [5].

What are the key considerations for handling Milciclib in a research setting? For in vitro studies, a common
stock solution is prepared at a high concentration (e.g., 10-92 mg/mL) in DMSO [6]. The final DMSO

concentration in cell culture should typically not exceed 0.1% to avoid solvent toxicity [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
Your Ultimate Destination for Small-Molecule (aka. fddress: Ontario, CA 91761, United States
smolecule) Compounds, Empowering Innovative Research Phone: (512) 262-9938
Solutions Beyond Boundaries. Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548113?utm_src=pdf-bulk
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

